4-methyl-2-phenylphthalazine-1(2H)-thione
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Overview
Description
4-Methyl-2-phenylphthalazine-1(2H)-thione is a heterocyclic compound that belongs to the phthalazine family It is characterized by a phthalazine ring system substituted with a methyl group at the 4-position and a phenyl group at the 2-position, with a thione group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-phenylphthalazine-1(2H)-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylhydrazine with 4-methylphthalic anhydride under acidic conditions to form the intermediate 4-methyl-2-phenylphthalazin-1-one. This intermediate is then treated with a sulfurizing agent, such as phosphorus pentasulfide (P2S5), to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenylphthalazine-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-2-phenylphthalazine-1(2H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-methyl-2-phenylphthalazine-1(2H)-thione involves its interaction with molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenylphthalazin-1-one: Similar structure but with a carbonyl group instead of a thione group.
2-Phenylphthalazine: Lacks the methyl group at the 4-position.
4-Methylphthalazine: Lacks the phenyl group at the 2-position.
Uniqueness
4-Methyl-2-phenylphthalazine-1(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-methyl-2-phenylphthalazine-1-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-11-13-9-5-6-10-14(13)15(18)17(16-11)12-7-3-2-4-8-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METKZUDDJZUDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=S)C2=CC=CC=C12)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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